BRD-6929

Descripción

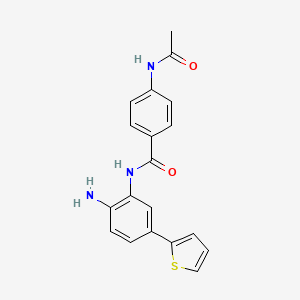

Structure

3D Structure

Propiedades

IUPAC Name |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2S/c1-12(23)21-15-7-4-13(5-8-15)19(24)22-17-11-14(6-9-16(17)20)18-3-2-10-25-18/h2-11H,20H2,1H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZSPJVXTTUFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD-6929: A Deep Dive into its Mechanism of Action as a Selective HDAC1/2 Inhibitor

For Immediate Release

CAMBRIDGE, MA – BRD-6929, a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, is emerging as a critical tool in epigenetic research and therapeutic development. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve researchers, scientists, and drug development professionals.

This compound operates at the core of epigenetic regulation by targeting class I histone deacetylases, enzymes crucial for modulating gene expression. Dysregulation of HDACs is implicated in numerous diseases, including cancer and neurological disorders, making targeted inhibitors like this compound a subject of intense investigation.

Core Mechanism: Selective Inhibition of HDAC1 and HDAC2

This compound functions as a selective inhibitor of HDAC1 and HDAC2.[1][2][3] Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[4][5] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[6] By inhibiting the enzymatic activity of HDAC1 and HDAC2, this compound prevents the removal of acetyl groups, leading to a state of hyperacetylation.[2] This "opening" of the chromatin allows for increased access of transcription factors to DNA, thereby altering gene expression patterns that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]

The selectivity of this compound for HDAC1 and HDAC2 over other HDAC isoforms, particularly HDAC3, is a key feature of its molecular profile.[3] This selectivity is attributed to specific chemical features, such as the presence of a thiophene group, which enhances its potency and selectivity for HDAC1/2.[4]

Quantitative Analysis of this compound Activity

The potency and selectivity of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | HDAC1 | HDAC2 | HDAC3 | HDAC4-9 | Reference |

| IC50 (nM) | 1 | 8 | 458 | >30,000 | [2][3] |

| IC50 (µM) | 0.04 | 0.1 | - | - | [1] |

| Ki (nM) | 0.2 | 1.5 | 270 | - | [2][3] |

| Half-life (T1/2) of binding | 40 hours | 80 hours | 20 hours | - | [3] |

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms.

| Cell Line / Model | Parameter | Value | Reference |

| Cultured Neurons | EC50 for H4K12 acetylation | 7.2 µM | [2] |

| Human Cancer Cell Line (HCT116) | Antiproliferative Activity | Yes | [1] |

| Human Mammary Epithelial Cells (HMEC) | Antiproliferative Activity | Yes | [1] |

Table 2: Cellular Activity of this compound.

| Parameter | Plasma | Brain | Reference |

| Cmax | 17.7 µM | 0.83 µM | [2] |

| T1/2 | 7.2 hours | 6.4 hours | [2] |

| AUC | 25.6 µM/Lhr | 3.9 µM/Lhr | [2] |

Table 3: Pharmacokinetic Properties of this compound in Mice (single 45 mg/kg intraperitoneal injection).

Signaling Pathway and Molecular Interactions

This compound's mechanism of action is centered on the inhibition of HDAC1 and HDAC2, leading to downstream effects on gene transcription. The following diagram illustrates this signaling pathway.

Caption: Mechanism of action of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.

1. In Vitro HDAC Inhibition Assay

This protocol describes a general method for determining the IC50 of this compound against recombinant human HDAC enzymes.

-

Objective: To quantify the inhibitory potency of this compound on specific HDAC isoforms.

-

Materials:

-

Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

-

HDAC class-specific fluorogenic substrates

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a protease to cleave the deacetylated substrate)

-

This compound stock solution in DMSO

-

384-well black plates

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add the recombinant HDAC enzyme to each well.

-

Incubate for a specified period (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding the HDAC-specific fluorogenic substrate.

-

Incubate for a defined time (e.g., 180 minutes for HDAC1-3) at 37°C.[2]

-

Stop the reaction by adding the developer solution.

-

Incubate for a further period (e.g., 10-15 minutes) at room temperature.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cellular Histone Acetylation Assay (Western Blot)

This protocol outlines a method to assess the effect of this compound on histone acetylation levels in cultured cells.

-

Objective: To determine if this compound increases histone acetylation in a cellular context.

-

Materials:

-

Primary neuronal cell cultures or other relevant cell lines.[2]

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies against acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H3K9, anti-acetyl-H4K12) and a loading control (e.g., anti-total Histone H3 or anti-GAPDH).[2]

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified duration (e.g., 6 or 24 hours).[2]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone levels to the loading control.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating a novel HDAC inhibitor like this compound.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of HDAC1 and HDAC2. Its ability to penetrate the brain and modulate histone acetylation in vivo makes it a valuable tool for studying the roles of these enzymes in both central nervous system disorders and oncology. The detailed mechanistic understanding of this compound, supported by robust quantitative data and clear experimental methodologies, provides a solid foundation for its application in basic research and as a lead compound for the development of novel epigenetic therapies.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. immune-system-research.com [immune-system-research.com]

- 4. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Histone deacetylase inhibitors: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. HDAC inhibitors: clinical update and mechanism-based potential - PubMed [pubmed.ncbi.nlm.nih.gov]

BRD-6929: A Selective HDAC1/2 Inhibitor for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929 is a potent and selective, brain-penetrant small molecule inhibitor of Class I histone deacetylases (HDACs) 1 and 2. Its high affinity and slow-on/slow-off binding kinetics make it a valuable tool for investigating the specific roles of HDAC1 and HDAC2 in various biological processes and disease models. This technical guide provides a comprehensive overview of this compound, including its inhibitory activity, cellular effects, and detailed protocols for key experimental assays.

Introduction to this compound

Histone deacetylases are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] Dysregulation of HDAC activity is implicated in numerous diseases, including cancer and neurological disorders.[3][4]

This compound is a benzamide-based inhibitor that exhibits high selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[1] Its ability to cross the blood-brain barrier makes it particularly useful for studying the central nervous system.[5] This guide will delve into the quantitative data supporting its selectivity and provide detailed methodologies for its application in research settings.

Quantitative Data

The inhibitory activity of this compound against a panel of recombinant human HDAC enzymes has been thoroughly characterized. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) | Ki (nM) |

| HDAC1 | 1[5] | 0.2[5] |

| HDAC2 | 8[5] | 1.5[5] |

| HDAC3 | 458[5] | 270[1] |

| HDAC4 | >30,000[5] | - |

| HDAC5 | >30,000[5] | - |

| HDAC6 | >30,000[5] | - |

| HDAC7 | >30,000[5] | - |

| HDAC8 | >30,000[5] | - |

| HDAC9 | >30,000[5] | - |

Table 2: Binding Kinetics of this compound

| HDAC Isoform | Half-life (t1/2) |

| HDAC1 | >40 hours (2400 min)[1] |

| HDAC2 | >80 hours (4800 min)[1] |

| HDAC3 | 20 hours (1200 min)[1] |

Table 3: In Vivo Pharmacokinetic Properties of this compound in Mice (45 mg/kg, intraperitoneal injection)

| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |

| Plasma | 17.7[5] | 7.2[5] | 25.6[5] |

| Brain | 0.83[5] | 6.4[5] | 3.9[5] |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC1 and HDAC2. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure that allows for the transcription of previously silenced genes. This modulation of gene expression underlies the diverse cellular effects of this compound.

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

In Vitro HDAC Enzymatic Assay

This protocol is for determining the IC50 values of this compound against recombinant human HDAC enzymes.

Caption: In Vitro HDAC activity assay workflow.

Materials:

-

Recombinant human HDAC1, HDAC2, etc.

-

This compound

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

96-well black, flat-bottom microplates

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC Assay Buffer. The final DMSO concentration should be below 1%.

-

In a 96-well plate, add recombinant HDAC enzyme to each well.

-

Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction and develop the signal by adding the developer solution to each well.

-

Incubate at room temperature for 15 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable software.

Western Blot for Histone Acetylation

This protocol describes the detection of changes in histone acetylation in cells treated with this compound.

Caption: Western blot workflow for histone acetylation.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle for the desired time.

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL substrate and capture the chemiluminescent signal using an imaging system.

-

For a loading control, strip the membrane and re-probe with an antibody against a total histone protein (e.g., anti-H3).

-

Quantify the band intensities to determine the relative change in histone acetylation.

Cell Viability (MTT) Assay

This protocol is for assessing the effect of this compound on cell proliferation and viability.

Materials:

-

Cell culture reagents

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear, flat-bottom microplates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or vehicle.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Cellular and In Vivo Effects

This compound has been shown to induce a dose-dependent increase in the acetylation of various histone marks, including H2B and H4K12, in primary neuronal cell cultures.[5] In mouse models, intraperitoneal administration of this compound leads to increased histone acetylation in the brain, demonstrating its in vivo efficacy and brain penetrance.[5] It has also been shown to potentiate the efficacy of gnidimacrin against latent HIV-1.[5] Furthermore, studies have indicated its potential in mood-related behavioral models.[5]

Conclusion

This compound is a highly selective and potent inhibitor of HDAC1 and HDAC2 with excellent brain permeability. Its well-characterized in vitro and in vivo activity, combined with the detailed experimental protocols provided in this guide, makes it an indispensable tool for researchers investigating the roles of HDAC1 and HDAC2 in health and disease. The structured quantitative data and clear visualizations offer a solid foundation for designing and interpreting experiments utilizing this powerful research compound.

References

- 1. In vitro Enzymatic Assays of Histone Decrotonylation on Recombinant Histones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. selleckchem.com [selleckchem.com]

- 5. benchchem.com [benchchem.com]

The Discovery and Development of BRD-6929: A Selective HDAC1/2 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929 is a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2, enzymes that play a critical role in the epigenetic regulation of gene expression. Dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making these enzymes attractive therapeutic targets. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It includes a summary of its inhibitory activity, a plausible synthetic pathway, detailed experimental protocols for its characterization, and an exploration of the downstream signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The HDAC family is divided into four classes, with Class I HDACs (HDAC1, HDAC2, HDAC3, and HDAC8) being primarily localized to the nucleus and implicated in cell survival and proliferation.[2] The functional redundancy and cooperative action of HDAC1 and HDAC2 in various cellular processes make their simultaneous inhibition a compelling therapeutic strategy.[3]

This compound, also known as Cmpd60 or Merck60, emerged from efforts to develop selective inhibitors of Class I HDACs.[4][5] It is a derivative of tacedinaline (CI-994), a pan-Class I HDAC inhibitor.[2] The key structural modification in this compound, the substitution of a thiophene group, confers high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[2] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Quantitative Data

The inhibitory activity of this compound against various HDAC isoforms has been characterized through in vitro enzymatic assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | HDAC1 | HDAC2 | Reference |

| IC50 | 0.04 µM | 0.1 µM | [6] |

Table 1: Inhibitory Concentration (IC50) of this compound against HDAC1 and HDAC2.

Synthesis

This compound is a derivative of tacedinaline.[2] While a specific, detailed synthesis protocol for this compound is not publicly available, a plausible synthetic route can be inferred from the synthesis of tacedinaline and related benzamide derivatives. The key transformation involves the introduction of a thiophene moiety to the tacedinaline scaffold to enhance selectivity for HDAC1/2.[2]

Proposed Synthetic Pathway:

The synthesis would likely start from a substituted aniline, which is then acylated with a benzoyl chloride derivative. The resulting amide is then further functionalized to introduce the thiophene group, likely via a cross-coupling reaction.

Figure 1: A plausible synthetic pathway for this compound.

Experimental Protocols

The following are representative protocols for key experiments used to characterize HDAC inhibitors like this compound.

HDAC Inhibitor IC50 Determination Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of an HDAC inhibitor using a fluorogenic substrate.

Materials:

-

Recombinant human HDAC1 and HDAC2 enzymes

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC developer solution (e.g., Trypsin)

-

This compound (or other test inhibitor)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well black microplate, add the diluted inhibitor solutions. Include wells with assay buffer only (no inhibitor control) and wells with a known potent HDAC inhibitor as a positive control.

-

Add the recombinant HDAC enzyme (HDAC1 or HDAC2) to each well, except for the no-enzyme control wells.

-

Add the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction by adding the HDAC developer solution to each well. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a fluorometric plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for Histone Acetylation

This protocol describes the detection of changes in histone acetylation levels in cells treated with an HDAC inhibitor.

Materials:

-

Cell culture medium and supplements

-

Cancer cell line (e.g., HeLa, HCT116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the acetylated histone mark of interest overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against the corresponding total histone as a loading control.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the selective inhibition of HDAC1 and HDAC2. This inhibition leads to an increase in the acetylation of histones and non-histone proteins, which in turn alters gene expression and affects various cellular processes.

Chromatin Remodeling and Gene Expression

By inhibiting HDAC1 and HDAC2, this compound prevents the removal of acetyl groups from histone tails. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, making the DNA more accessible to transcription factors and the transcriptional machinery. This can lead to the re-expression of silenced tumor suppressor genes and other genes involved in cell cycle control and apoptosis.[7]

Figure 2: Mechanism of this compound on chromatin remodeling.

Downstream Signaling Pathways

The altered gene expression induced by this compound triggers several downstream signaling pathways, primarily leading to cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: A key effect of HDAC1/2 inhibition is the upregulation of cyclin-dependent kinase inhibitors (CDKIs) such as p21Waf1/Cip1 and p19INK4d.[8] These proteins bind to and inhibit cyclin-CDK complexes, which are essential for cell cycle progression, thereby causing a G1 phase arrest.[3][8]

Apoptosis: this compound can induce apoptosis through both intrinsic and extrinsic pathways. Inhibition of HDAC1/2 can lead to the upregulation of pro-apoptotic proteins (e.g., Bak, Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) of the Bcl-2 family.[9][10] This shift in the balance of Bcl-2 family members promotes the release of cytochrome c from the mitochondria, leading to the activation of caspases and the execution of apoptosis.

Figure 3: Downstream signaling pathways of this compound.

Clinical Development

As of the latest available information, there are no public records of this compound entering clinical trials. The development of HDAC inhibitors, in general, has seen several compounds advance to clinical trials and receive regulatory approval for the treatment of various cancers, particularly hematological malignancies. Tacedinaline, the parent compound of this compound, has been investigated in clinical trials for lung cancer, multiple myeloma, and pancreatic cancer.[11] The preclinical data on this compound suggest its potential as a therapeutic agent, but further studies are required to ascertain its clinical utility.

Conclusion

This compound is a promising selective inhibitor of HDAC1 and HDAC2 with potent anti-proliferative and pro-apoptotic effects demonstrated in preclinical studies. Its mechanism of action, centered on the epigenetic modulation of gene expression, offers a targeted approach for the treatment of diseases characterized by HDAC dysregulation. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, along with insights into its downstream signaling effects. The detailed protocols and pathway diagrams presented herein are intended to facilitate further research and development of this and other selective HDAC inhibitors. Future investigations, including potential clinical trials, will be crucial in determining the full therapeutic potential of this compound.

References

- 1. Tacedinaline (CI-994), a class I HDAC inhibitor, targets intrinsic tumor growth and leptomeningeal dissemination in MYC-driven medulloblastoma while making them susceptible to anti-CD47-induced macrophage phagocytosis via NF-kB-TGM2 driven tumor inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry advances in targeting class I histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HDAC1/2 inhibitor therapy improves multiple organ systems in aged mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HDAC1/2 Inhibitor Therapy Improves Multiple Organ Systems in Aged Mice - Rapamycin Longevity News [rapamycin.news]

- 6. selleckchem.com [selleckchem.com]

- 7. Histone Deacetylase Inhibitors: A Chemical Genetics Approach to Understanding Cellular Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological or transcriptional inhibition of both HDAC1 and 2 leads to cell cycle blockage and apoptosis via p21Waf1/Cip1 and p19INK4d upregulation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. go.drugbank.com [go.drugbank.com]

BRD-6929: A Technical Guide to its Brain-Penetrant Properties and Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of BRD-6929, a potent and selective brain-penetrant inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document details its mechanism of action, pharmacokinetic profile, and the experimental methodologies used to characterize its properties.

Core Properties of this compound

This compound is a small molecule inhibitor belonging to the benzamide class, distinguished by its high affinity and selectivity for HDAC1 and HDAC2.[1] Its ability to cross the blood-brain barrier makes it a significant tool for neuroscience research and a potential therapeutic agent for central nervous system (CNS) disorders.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various HDAC isoforms has been quantified through in vitro assays. The following tables summarize the key inhibitory constants.

Table 1: IC50 Values of this compound against HDAC Isoforms

| HDAC Isoform | IC50 (nM) |

| HDAC1 | 1 |

| HDAC2 | 8 |

| HDAC3 | 458 |

| HDAC4-9 | >30,000 |

| Data sourced from in vitro assays using recombinant human HDAC enzymes and class-specific substrates.[1] |

Table 2: Binding Affinity (Ki) of this compound for Class I HDACs

| HDAC Isoform | Ki (nM) |

| HDAC1 | 0.2 |

| HDAC2 | 1.5 |

| HDAC3 | 270 |

| Binding affinity determined through in vitro binding assays.[1] |

Brain-Penetrant Pharmacokinetics

In vivo studies in mice have demonstrated the significant brain penetration of this compound. The key pharmacokinetic parameters are outlined below.

Table 3: In Vivo Pharmacokinetic Parameters of this compound in Mice (45 mg/kg, intraperitoneal injection)

| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |

| Plasma | 17.7 | 7.2 | 25.6 |

| Brain | 0.83 | 6.4 | 3.9 |

| Pharmacokinetic parameters were determined following a single intraperitoneal dose in adult male C57BL/6J mice.[1] |

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting the enzymatic activity of HDAC1 and HDAC2. These enzymes are crucial for removing acetyl groups from lysine residues on histones and other proteins. By blocking this deacetylation, this compound leads to a state of hyperacetylation, which in turn alters chromatin structure and gene expression.

In the brain, HDAC1 and HDAC2 are involved in crucial processes such as neurogenesis and synaptic plasticity. Their inhibition by this compound can modulate the expression of genes critical for these functions. One of the key pathways potentially affected is the Wnt signaling pathway, which is known to be regulated by histone acetylation.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro HDAC Inhibitory Assay (Fluorometric)

This protocol outlines the steps to determine the IC50 value of this compound against specific HDAC isoforms.

Materials:

-

Recombinant human HDAC1 and HDAC2 enzymes

-

HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound (dissolved in DMSO)

-

Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

-

Developer solution

-

96-well black microplate

-

Microplate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

-

Enzyme Preparation: Dilute the recombinant HDAC enzyme to a working concentration in cold HDAC Assay Buffer.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

HDAC Assay Buffer

-

Diluted this compound or control (vehicle or positive control)

-

Diluted HDAC enzyme

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for 60 minutes, protected from light.

-

Reaction Termination and Signal Development: Add the Developer solution to each well to stop the reaction and generate the fluorescent signal.

-

Fluorescence Measurement: Read the fluorescence intensity on a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a method to determine the pharmacokinetic profile of this compound in plasma and brain tissue of mice.

Materials:

-

Adult male C57BL/6J mice

-

This compound formulation for intraperitoneal (i.p.) injection

-

Heparinized collection tubes

-

Homogenization buffer

-

LC-MS/MS system

Procedure:

-

Animal Dosing: Administer a single dose of this compound (e.g., 45 mg/kg) to mice via i.p. injection.

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing, collect blood samples via an appropriate method (e.g., tail vein, saphenous vein) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Brain Tissue Collection: At the final time point, euthanize the mice and perfuse with saline. Harvest the brains and store them at -80°C until analysis.

-

Brain Homogenate Preparation: Thaw the brain tissue, weigh it, and homogenize it in a suitable buffer.

-

Sample Analysis: Analyze the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, T1/2, and AUC for both plasma and brain.

Western Blot for Histone Acetylation in Brain Tissue

This protocol details the procedure for assessing the in vivo target engagement of this compound by measuring changes in histone acetylation in the mouse brain.

Materials:

-

Brain tissue from this compound-treated and vehicle-treated mice

-

Histone extraction buffer

-

Protein assay reagents (e.g., Bradford or BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Histone Extraction: Extract histones from the brain tissue samples using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again with TBST.

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels to determine the fold change in acetylation upon this compound treatment.

Significance and Future Directions

The brain-penetrant properties of this compound, coupled with its high selectivity for HDAC1 and HDAC2, make it an invaluable research tool for dissecting the roles of these enzymes in the CNS. Its demonstrated in vivo activity in modulating histone acetylation in the brain suggests its potential as a therapeutic agent for a range of neurological and psychiatric disorders where epigenetic dysregulation is implicated. Further research is warranted to explore its efficacy in various disease models and to fully elucidate its downstream molecular targets and pathways in the brain.

References

The Dichotomous Roles of HDAC1 and HDAC2 in Neuronal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histone deacetylases 1 and 2 (HDAC1 and HDAC2) are class I histone deacetylases that play critical, yet often opposing, roles in the regulation of neuronal function. While structurally similar, these enzymes exhibit distinct and sometimes redundant functions in neuronal development, synaptic plasticity, learning, and memory. Dysregulation of HDAC1 and HDAC2 activity has been implicated in a range of neurodegenerative and psychiatric disorders, making them promising therapeutic targets. This in-depth technical guide synthesizes the current understanding of HDAC1 and HDAC2 in the nervous system, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows to facilitate further research and drug development in this area.

Core Functions of HDAC1 and HDAC2 in the Nervous System

HDAC1 and HDAC2 are integral to the epigenetic regulation of gene expression in the brain. They are often recruited to gene promoters as part of larger co-repressor complexes, such as CoREST, NuRD, and Sin3, where they catalyze the removal of acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression[1][2].

1.1. Neuronal Development and Differentiation:

HDAC1 and HDAC2 are essential for proper brain development, exhibiting both redundant and distinct roles. During early neurogenesis, HDAC1 is highly expressed in neural stem cells (NSCs) and glial progenitors, while HDAC2 expression increases as progenitors commit to a neuronal lineage and is predominantly found in post-mitotic neurons[3][4][5].

Conditional knockout studies in mice have revealed that the simultaneous deletion of both Hdac1 and Hdac2 in neural precursors leads to severe defects in brain development, including disorganized cortical layering, absence of cerebellar foliation, and perinatal lethality[6][7]. These defects are attributed to a failure of neuronal precursors to differentiate into mature neurons and an increase in cell death[6][8]. Interestingly, the deletion of either HDAC1 or HDAC2 alone does not produce such a severe phenotype, indicating a degree of functional redundancy during embryonic development[6][7].

In zebrafish, HDAC1 has been shown to repress Notch target genes, promoting motor neuron generation and retinal neurogenesis[8]. It can also act as a positive regulator of transcription for proneural genes like Ascl1, Neurod, and Neurod4[8].

1.2. Synaptic Plasticity, Learning, and Memory:

In the adult brain, HDAC1 and HDAC2 play more specialized and often contrasting roles, particularly in the context of synaptic plasticity and memory formation.

HDAC2 has been identified as a significant negative regulator of learning and memory[9][10][11]. Overexpression of HDAC2 in neurons leads to a decrease in dendritic spine density, synapse number, synaptic plasticity (long-term potentiation, LTP), and impaired memory formation in tasks such as contextual fear conditioning and the Morris water maze[9][10][12][13][14]. Conversely, the genetic deletion of Hdac2 results in an increased number of synapses and enhanced memory formation[9][10]. This suggests that HDAC2 acts as a suppressor of the synaptic plasticity genes required for long-term memory consolidation[13].

HDAC1 , in contrast, appears to have a more neuroprotective role in mature neurons, being involved in DNA repair and the stress response[4]. Studies have shown that deletion of Hdac1 in neurons does not produce the same memory-enhancing effects as Hdac2 deletion and can even lead to DNA damage and cell death[13].

The use of HDAC inhibitors (HDACis) has further illuminated these roles. Pan-HDACis have been shown to facilitate learning and memory, and this effect is largely attributed to the inhibition of HDAC2[9][10]. Chronic treatment with HDACis can ameliorate the learning and memory deficits observed in HDAC2-overexpressing mice[9][10].

Signaling Pathways Involving HDAC1 and HDAC2

2.1. Wnt Signaling Pathway in Neuronal Development:

Recent evidence has highlighted the role of HDAC1 and HDAC2 in orchestrating the Wnt signaling pathway during cortical development. The timely transition of neural progenitors (NPs) to radial glial progenitors (RGPs) is crucial for proper neurogenesis. HDAC1 and HDAC2 repress the Wnt signaling pathway, and their depletion leads to an upregulation of Wnt effectors. This sustained Wnt signaling prevents the transition from NPs to RGPs, resulting in disrupted cortical organization[15].

Caption: HDAC1 and HDAC2 repress Wnt signaling to enable the transition from neural to radial glial progenitors.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the roles of HDAC1 and HDAC2 in neuronal function.

Table 1: Effects of HDAC1/2 Genetic Manipulation on Neuronal Development

| Genetic Modification | Model System | Key Phenotype | Quantitative Effect | Reference |

| Conditional double knockout of Hdac1 & Hdac2 in neural precursors | Mouse | Brain Development | Severe hippocampal abnormalities, absence of cerebellar foliation, disorganized cortical neurons, lethality by postnatal day 7. | [6] |

| Conditional knockout of Hdac1 in neural precursors | Mouse | Brain Development | No overt histoarchitectural phenotypes. | [6] |

| Conditional knockout of Hdac2 in neural precursors | Mouse | Brain Development | No overt histoarchitectural phenotypes. | [6] |

Table 2: Effects of HDAC1/2 Genetic Manipulation on Synaptic Plasticity and Memory

| Genetic Modification | Model System | Behavioral/Physiological Assay | Key Finding | Quantitative Effect | Reference |

| Neuron-specific overexpression of HDAC2 | Mouse | Dendritic Spine Density | Decrease | Significant reduction in spine density. | [9][10][12] |

| Neuron-specific overexpression of HDAC2 | Mouse | Synapse Number | Decrease | Significant reduction in synapse number. | [9][10] |

| Neuron-specific overexpression of HDAC2 | Mouse | Long-Term Potentiation (LTP) | Impaired | Significantly reduced LTP compared to wild-type. | [13] |

| Neuron-specific overexpression of HDAC2 | Mouse | Contextual Fear Conditioning | Impaired Memory | Significantly reduced freezing behavior 24h after training. | [14] |

| Hdac2 knockout | Mouse | Synapse Number | Increase | Significant increase in synapse number. | [9][10] |

| Hdac2 knockout | Mouse | Contextual Fear Conditioning | Enhanced Memory | Markedly increased freezing behavior 24h after training (p=0.0036). | [13][14] |

| Neuron-specific overexpression of HDAC1 | Mouse | Long-Term Potentiation (LTP) | No Change | No significant difference in LTP compared to wild-type. | [13] |

Key Experimental Protocols

4.1. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for HDAC2 Target Gene Identification

This protocol is used to identify the genomic regions where HDAC2 binds, revealing the genes it directly regulates.

Methodology:

-

Cross-linking: Neuronal cells or brain tissue are treated with formaldehyde to cross-link proteins to DNA. For histone modifiers, a dual cross-linking step with an agent like disuccinimidyl glutarate (DSG) may be employed prior to formaldehyde to capture transient interactions[16].

-

Chromatin Fragmentation: The cross-linked chromatin is sheared into smaller fragments (typically 200-600 bp) using sonication[16].

-

Immunoprecipitation: An antibody specific to HDAC2 is used to immunoprecipitate the HDAC2-DNA complexes. A control immunoprecipitation with a non-specific IgG antibody is performed in parallel[16][17].

-

DNA Purification: The cross-links are reversed, and the DNA is purified from the immunoprecipitated complexes[16].

-

Library Preparation and Sequencing: The purified DNA fragments are prepared for next-generation sequencing (NGS). This involves end-repair, A-tailing, and ligation of sequencing adapters[17][18].

-

Data Analysis: The sequenced reads are aligned to a reference genome. Peak calling algorithms are used to identify regions of the genome that are significantly enriched in the HDAC2 IP sample compared to the control. These peaks represent the binding sites of HDAC2. Gene ontology analysis can then be performed on the genes associated with these binding sites[15][19].

Caption: Workflow for Chromatin Immunoprecipitation Sequencing (ChIP-seq).

4.2. Co-Immunoprecipitation (Co-IP) for Identifying HDAC1/2 Interacting Proteins

This protocol is used to identify proteins that interact with HDAC1 or HDAC2 within a protein complex.

Methodology:

-

Cell Lysis: Neuronal cells are lysed using a non-denaturing lysis buffer to maintain protein-protein interactions. Protease and phosphatase inhibitors are included to prevent protein degradation[20][21].

-

Pre-clearing (Optional): The cell lysate is incubated with protein A/G beads to remove proteins that non-specifically bind to the beads, reducing background in the final analysis[22].

-

Immunoprecipitation: A primary antibody specific to the "bait" protein (e.g., HDAC1 or HDAC2) is added to the lysate and incubated to allow the antibody to bind to its target.

-

Complex Capture: Protein A/G beads are added to the lysate-antibody mixture. The beads bind to the antibody, which is in turn bound to the bait protein and its interaction partners.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins[22].

-

Elution: The protein complexes are eluted from the beads, often by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors[20].

Caption: Workflow for Co-Immunoprecipitation (Co-IP).

4.3. Behavioral Assays for Learning and Memory

4.3.1. Contextual Fear Conditioning:

This task assesses fear-associated learning and memory, which is dependent on the hippocampus and amygdala.

Protocol:

-

Training: A mouse is placed in a novel chamber (the context) and, after a period of exploration, receives one or more mild foot shocks paired with an auditory cue (the tone).

-

Contextual Memory Test: 24 hours later, the mouse is returned to the same chamber without the auditory cue or foot shock. The amount of time the mouse spends "freezing" (a species-specific fear response) is measured as an indicator of memory for the context[14][23].

-

Cued Memory Test: At a later time, the mouse is placed in a different chamber with altered sensory cues and presented with the auditory cue. Freezing behavior is again measured to assess memory for the tone[23][24].

4.3.2. Morris Water Maze:

This task assesses spatial learning and memory, which is highly dependent on the hippocampus.

Protocol:

-

Training: A mouse is placed in a circular pool of opaque water and must learn to find a hidden platform submerged just below the surface, using external visual cues around the room. The time it takes to find the platform (escape latency) and the path taken are recorded over several trials and days[12][23].

-

Probe Trial: After several days of training, the platform is removed, and the mouse is allowed to swim freely for a set period. The amount of time spent in the quadrant where the platform was previously located is measured as an indicator of spatial memory retention[23].

Implications for Drug Development

The distinct roles of HDAC1 and HDAC2 in neuronal function have significant implications for the development of therapeutics for neurological disorders.

-

HDAC2-selective inhibitors are of particular interest for treating cognitive disorders characterized by memory impairment, such as Alzheimer's disease[10][12][25]. By inhibiting the negative regulator of memory formation, these compounds have the potential to enhance synaptic plasticity and improve cognitive function.

-

The development of isoform-selective inhibitors is crucial to avoid potential off-target effects. For instance, inhibiting HDAC1 could be detrimental due to its neuroprotective roles[13].

-

Several HDAC inhibitors are currently in clinical trials for a variety of diseases, including some neurological conditions[1][26][27]. A deeper understanding of the specific functions of HDAC1 and HDAC2 will be essential for designing more effective and safer therapeutic strategies.

Conclusion

HDAC1 and HDAC2 are key epigenetic regulators with multifaceted and sometimes opposing roles in the nervous system. While their redundant functions are critical for early brain development, their specialized roles in the adult brain, particularly the negative regulation of memory by HDAC2, present exciting opportunities for therapeutic intervention. The continued use of sophisticated genetic models, coupled with advanced molecular and behavioral techniques, will be paramount in further dissecting the intricate functions of these enzymes and translating this knowledge into novel treatments for a range of debilitating neurological disorders.

References

- 1. Histone Deacetylases in Neurodegenerative Diseases and Their Potential Role as Therapeutic Targets: Shedding Light on Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HISTONE DEACETYLASES AS TARGETS FOR THE TREATMENT OF HUMAN NEURODEGENERATIVE DISEASES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Histone deacetylases 1 and 2 are expressed at distinct stages of neuro-glial development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Histone deacetylases 1 and 2 are expressed at distinct stages of neuro‐glial development | Semantic Scholar [semanticscholar.org]

- 6. Histone deacetylases 1 and 2 control the progression of neural precursors to neurons during brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HDAC2 negatively regulates memory formation and synaptic plasticity [ideas.repec.org]

- 10. HDAC2 negatively regulates memory formation and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] HDAC2 negatively regulates memory formation and synaptic plasticity | Semantic Scholar [semanticscholar.org]

- 12. Histone Deacetylase (HDAC) Inhibitors - Emerging Roles in Neuronal Memory, Learning, Synaptic Plasticity and Neural Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. HDAC1 and HDAC2 orchestrate Wnt signaling to regulate neural progenitor transition during brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]

- 17. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 18. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. assaygenie.com [assaygenie.com]

- 21. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]

- 22. bitesizebio.com [bitesizebio.com]

- 23. A role for histone deacetylases in the cellular and behavioral mechanisms underlying learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Loss of Histone Deacetylase 2 Improves Working Memory and Accelerates Extinction Learning | Journal of Neuroscience [jneurosci.org]

- 25. academic.oup.com [academic.oup.com]

- 26. Histone Deacetylases Inhibitors in Neurodegenerative Diseases, Neuroprotection and Neuronal Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

BRD-6929: A Technical Guide to its Effects on Histone Acetylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD-6929 is a potent, selective, and brain-penetrant small molecule inhibitor of class I histone deacetylases (HDACs), specifically targeting HDAC1 and HDAC2. By inhibiting these enzymes, this compound leads to an increase in histone acetylation, a key epigenetic modification associated with a more open chromatin structure and altered gene expression. This guide provides a comprehensive overview of the mechanism of action of this compound, its effects on histone acetylation, and detailed protocols for key experimental assays used to characterize its activity.

Introduction to Histone Acetylation and HDACs

Gene expression is intricately regulated by the dynamic structuring of chromatin, the complex of DNA and proteins within the nucleus. The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of eight histone proteins (two each of H2A, H2B, H3, and H4). The post-translational modification of histone tails, particularly the acetylation of lysine residues, plays a crucial role in modulating chromatin structure and gene transcription.

Histone acetyltransferases (HATs) add acetyl groups to lysine residues, neutralizing their positive charge and weakening the interaction between histones and DNA. This results in a more relaxed chromatin conformation, known as euchromatin, which is generally associated with transcriptional activation. Conversely, histone deacetylases (HDACs) remove these acetyl groups, leading to a more condensed chromatin structure, or heterochromatin, and transcriptional repression.[1][2]

The dysregulation of HDAC activity is implicated in various diseases, including cancer and neurological disorders, making HDACs attractive therapeutic targets.[3][4] HDAC inhibitors aim to restore the balance of histone acetylation, thereby reactivating the expression of tumor suppressor genes and other critical cellular regulators.[3][5]

This compound: A Selective HDAC1/2 Inhibitor

This compound is a benzamide-based compound that demonstrates high potency and selectivity for HDAC1 and HDAC2 over other HDAC isoforms.[6][7] This selectivity is a key feature, as targeting specific HDACs may offer a more favorable therapeutic window and reduced off-target effects compared to pan-HDAC inhibitors.

Mechanism of Action

This compound exerts its effects by binding to the active site of HDAC1 and HDAC2, preventing them from deacetylating their histone and non-histone protein substrates. This inhibition leads to a global increase in histone acetylation, altering the chromatin landscape and modulating the expression of a subset of genes.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound [7][8][9]

| Target | IC50 (µM) | Ki (nM) |

| HDAC1 | 0.001 - 0.04 | <0.2 |

| HDAC2 | 0.008 - 0.1 | 1.5 |

| HDAC3 | 0.458 | 270 |

| HDAC4-9 | >30 | - |

Table 2: In Vitro and In Vivo Effects on Histone Acetylation [7][8]

| System | Treatment | Histone Mark | Effect |

| Primary Neuronal Cultures | 1-10 µM this compound (6 hours) | H2B acetylation | Significant increase |

| Cultured Neurons | 1-20 µM this compound (24 hours) | H4K12ac | Dose-dependent increase (EC50 = 7.2 µM) |

| Mouse Brain (in vivo) | 45 mg/kg this compound (10 days, IP) | H2B (tetra-acetylated), H3K9, H4K12 | 1.5- to 2.0-fold increase in cortex, ventral striatum, and hippocampus |

Table 3: Pharmacokinetic Properties of this compound in Mice (single 45 mg/kg IP dose) [8]

| Compartment | Cmax (µM) | T1/2 (hours) | AUC (µM/L*hr) |

| Plasma | 17.7 | 7.2 | 25.6 |

| Brain | 0.83 | 6.4 | 3.9 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on histone acetylation.

Western Blot for Histone Acetylation

This protocol is used to detect changes in the acetylation status of specific histone lysine residues following treatment with this compound.

References

- 1. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Transcription regulation by histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. benchchem.com [benchchem.com]

The Selectivity Profile of BRD-6929: A Technical Guide

This technical guide provides a comprehensive overview of the selectivity profile of BRD-6929, a potent and selective inhibitor of class I histone deacetylases (HDACs). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and mechanism of action of this compound.

This compound has emerged as a valuable chemical probe for studying the biological roles of specific HDAC isoforms. Its high affinity and selectivity for HDAC1 and HDAC2 make it a critical tool for dissecting the downstream consequences of inhibiting these particular enzymes. This guide summarizes the key quantitative data regarding its binding affinity and inhibitory activity, details the experimental protocols used for its characterization, and visualizes its mechanism of action and experimental workflows.

Data Presentation

The selectivity of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the quantitative data, highlighting its potent inhibition of HDAC1 and HDAC2 with significant selectivity over other HDAC isoforms.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isoforms

| Target | IC50 (µM) |

| HDAC1 | 0.001[1] |

| HDAC2 | 0.008[1] |

| HDAC3 | 0.458[1] |

| HDAC4 | >30[1] |

| HDAC5 | >30[1] |

| HDAC6 | No Inhibition |

| HDAC7 | >30[1] |

| HDAC8 | No Inhibition |

| HDAC9 | >30[1] |

Table 2: In Vitro Binding Affinity (Ki) and Residence Time of this compound

| Target | Ki (nM) | Residence Time (T1/2, mins) |

| HDAC1 | <0.2[1] | >2400[1] |

| HDAC2 | 1.5[1] | >4800[1] |

| HDAC3 | 270[1] | 1200[1] |

Table 3: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value (µM) |

| Cultured Neurons | H4K12 Acetylation | EC50 | 7.2[1] |

| U-937 | Cytotoxicity (48 hrs) | CC50 | 14[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound's selectivity profile.

In Vitro HDAC Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific HDAC isoform by 50% (IC50).

Materials:

-

Recombinant human HDAC enzymes (HDAC1-9)

-

HDAC class-specific fluorogenic substrates (e.g., for Class I, a trifluoroacetylated peptide)

-

This compound

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., containing a trypsin-like protease)

-

384-well black plates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the recombinant HDAC enzyme and the corresponding substrate.

-

Add the diluted this compound or vehicle control to the wells.

-

For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a specified time (e.g., 180 minutes for HDAC1-3) at room temperature to allow for binding equilibrium to be reached.[1]

-

Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm, emission at 460 nm).

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

In Vitro Binding Affinity (Ki) and Residence Time Assay

This assay measures the binding affinity (Ki) and the duration of target engagement (residence time) of an inhibitor.

Materials:

-

Recombinant human HDAC enzymes (HDAC1, 2, and 3)

-

This compound (e.g., at 10 µM)

-

Radiolabeled substrate or a competitive binding probe

-

Assay buffer

-

Filtration apparatus

Procedure:

-

Incubate the HDAC enzyme with this compound for a set period to allow for binding.

-

To measure the dissociation rate (for residence time), dilute the enzyme-inhibitor complex into a solution containing a high concentration of a competing, unlabeled ligand or substrate.

-

At various time points, measure the amount of bound radiolabeled probe or the enzymatic activity.

-

The dissociation rate constant (k_off) is determined by fitting the data to a one-phase exponential decay curve. The residence time (T1/2) is calculated as ln(2)/k_off.

-

To determine the binding affinity (Ki), perform competitive binding experiments with a range of inhibitor concentrations and a fixed concentration of a radiolabeled ligand.

-

The Ki is calculated using the Cheng-Prusoff equation.

Cellular Histone Acetylation Assay (Western Blot)

This assay quantifies the change in histone acetylation levels in cells treated with an HDAC inhibitor.

Materials:

-

Primary neuronal cell cultures or other relevant cell lines

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H2B, anti-acetyl-H4K12) and a loading control (e.g., anti-total-Histone H3 or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 6 or 24 hours).[1]

-

Wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the acetylated histone signal to the loading control.

-

Determine the EC50 value by plotting the normalized signal against the inhibitor concentration.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and the general workflows for its characterization.

Caption: Mechanism of action of this compound in modulating gene expression.

Caption: General experimental workflow for characterizing HDAC inhibitors.

References

Preliminary Efficacy of BRD-6929 in Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on BRD-6929, a potent and selective small molecule inhibitor of histone deacetylase 1 (HDAC1) and HDAC2. This document summarizes the current understanding of this compound's mechanism of action, its effects on cancer cell lines, and detailed protocols for key experimental assays.

Core Mechanism of Action

This compound is a class I HDAC inhibitor with high affinity for HDAC1 and HDAC2.[1] By inhibiting these enzymes, this compound leads to an accumulation of acetylated histones, altering chromatin structure to a more relaxed state. This, in turn, modulates the transcription of various genes, including those involved in cell cycle regulation and apoptosis, ultimately leading to anti-proliferative effects in cancer cells.

Quantitative Analysis of In Vitro Efficacy

The following tables summarize the inhibitory activity of this compound and provide context with data from other selective HDAC1/2 inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound against HDAC Isozymes

| Isozyme | IC50 (µM) |

| HDAC1 | 0.001[1] |

| HDAC2 | 0.008[1] |

| HDAC3 | 0.458[1] |

| HDAC4-9 | > 30[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.5[2] |

| Human Mammary Epithelial Cells (HMEC) | Non-cancerous | > 50[2] |

Table 3: Representative Anti-proliferative Activity of Other Selective HDAC1/2 Inhibitors

| Compound | Cell Line | Cancer Type | IC50 (nM) |

| Romidepsin | A549 | Non-Small Cell Lung Cancer | 3.5 |

| Romidepsin | HCT116 | Colon Carcinoma | 5.2 |

| Romidepsin | NCI-H460 | Large Cell Lung Carcinoma | 2.9 |

Note: Data for Romidepsin is provided for comparative purposes to illustrate the typical potency of selective HDAC1/2 inhibitors against various cancer cell lines.

Key Experimental Protocols

Detailed methodologies for the assessment of this compound's effects on cancer cell lines are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.

-

Harvest the cells (including floating cells in the medium) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

Visualizing Molecular Pathways and Experimental Processes

The following diagrams illustrate the proposed signaling pathway of this compound and the workflows of the key experimental protocols.

References

The Role of BRD-6929 in HIV Latency Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The establishment of a latent reservoir of replication-competent provirus in long-lived memory CD4+ T cells is a major obstacle to the eradication of HIV-1. These latently infected cells are transcriptionally silent and therefore invisible to the host immune system and refractory to conventional antiretroviral therapy (ART). A promising strategy to eliminate this reservoir is the "shock and kill" approach, which involves reactivating latent HIV-1 with latency-reversing agents (LRAs) to expose the infected cells to immune-mediated clearance or viral cytopathic effects.

Histone deacetylase (HDAC) inhibitors have emerged as a promising class of LRAs. HDACs play a crucial role in maintaining HIV-1 latency by deacetylating histones at the viral promoter, leading to a condensed chromatin state that represses transcription. By inhibiting HDACs, the chromatin structure can be relaxed, allowing for the recruitment of transcription factors and the initiation of viral gene expression.

This technical guide focuses on BRD-6929, a selective inhibitor of HDAC1 and HDAC2, and its role in HIV latency models. We will explore its mechanism of action, present quantitative data on its efficacy, provide detailed experimental protocols for assessing its activity, and visualize the key signaling pathways involved.

This compound: A Selective HDAC1/2 Inhibitor

This compound is a thiophenyl benzamide that demonstrates high selectivity and potency for HDAC1 and HDAC2.[1][2] This selectivity is significant, as different HDAC isoforms can have distinct and sometimes opposing roles in regulating HIV-1 transcription.[3][4] By specifically targeting HDAC1 and HDAC2, which are known to be recruited to the HIV-1 long terminal repeat (LTR) to enforce latency, this compound offers a targeted approach to reactivating the latent provirus.[4][5]

Quantitative Data on this compound Efficacy

This compound has been shown to potentiate the effects of other LRAs, particularly protein kinase C (PKC) agonists like Gnidimacrin (GM). This synergistic activity is a key aspect of its potential therapeutic value.

| Cell Model | Treatment | Fold Increase in HIV-1 Reactivation (vs. GM alone) | Reference |